2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide
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Overview
Description
2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a morpholine ring, a chloro group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide typically involves the reaction of N-methylacetamide with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then reacted with morpholine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and to enhance the yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amides.
Oxidation Reactions: N-oxides are the primary products.
Reduction Reactions: Secondary amines are formed.
Scientific Research Applications
2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The morpholine ring can enhance the binding affinity to certain receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 2-chloro-N,N-dimethylacetamide
- 2-chloro-N-methoxy-N-methylacetamide
Uniqueness
2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3/c1-11(8(13)6-10)7-9(14)12-2-4-15-5-3-12/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQJGWTLVMKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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